Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate
Description
Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a chlorine atom, and a methoxy group attached to a phenoxy acetate backbone
Properties
IUPAC Name |
ethyl 2-[4-bromo-2-[(3-chlorophenyl)iminomethyl]-6-methoxyphenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO4/c1-3-24-17(22)11-25-18-12(7-13(19)8-16(18)23-2)10-21-15-6-4-5-14(20)9-15/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQBCOAVFGTSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate typically involves multiple steps:
-
Formation of the Iminomethyl Intermediate: : The initial step involves the condensation of 3-chlorobenzaldehyde with an amine to form the iminomethyl intermediate. This reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.
-
Bromination: : The next step involves the bromination of the intermediate. This is achieved by reacting the iminomethyl intermediate with bromine in an organic solvent like dichloromethane at low temperatures to ensure selective bromination.
-
Methoxylation: : The brominated intermediate is then subjected to methoxylation
-
Esterification: : Finally, the phenoxy group is introduced through an esterification reaction with ethyl chloroacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxime derivatives.
-
Reduction: : Reduction of the imino group can yield amine derivatives. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy acetates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H16BrClN2O4
- Molecular Weight : 404.66 g/mol
- IUPAC Name : Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate
- Structure : The compound features a bromo-substituted aromatic ring, an imine functional group, and an ester moiety, contributing to its reactivity and biological activity.
Medicinal Chemistry
This compound has shown potential as a pharmacological agent due to its structural characteristics:
- Antibacterial Activity : Compounds with imine functionalities have been investigated for their antibacterial properties. Studies indicate that related compounds exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .
- Anticancer Properties : The presence of halogen substituents (e.g., bromine and chlorine) in aromatic compounds has been linked to enhanced biological activity in anticancer studies. Research into structurally similar compounds has demonstrated their ability to inhibit cancer cell proliferation .
Materials Science
The compound's unique structure allows it to be explored in materials science:
- Polymer Chemistry : Ethyl esters are often used in creating polymeric materials. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties due to its rigid aromatic structure .
Agricultural Chemistry
The potential application of this compound extends to agricultural chemistry:
- Pesticidal Activity : Similar compounds have been evaluated for their efficacy as pesticides or herbicides. The structural features of this compound may provide insights into developing new agrochemicals targeting specific pests or diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate exerts its effects depends on its interaction with molecular targets. For instance, if used in drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the imino and methoxy groups could facilitate hydrogen bonding or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-chloro-2-{[(3-bromophenyl)imino]methyl}-6-methoxyphenoxy)acetate: Similar structure but with reversed positions of bromine and chlorine.
Ethyl 2-(4-bromo-2-{[(3-methylphenyl)imino]methyl}-6-methoxyphenoxy)acetate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is unique due to its specific arrangement of functional groups, which can influence its reactivity and interaction with biological targets. The combination of bromine, chlorine, and methoxy groups provides a distinct chemical profile that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields
Biological Activity
Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Bromine (Br) and Chlorine (Cl) substituents, which are known to enhance biological activity.
- A methoxy group that may influence lipophilicity and membrane permeability.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, the presence of halogen substituents like bromine and chlorine has been linked to enhanced activity against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | S. aureus | 0.0048 mg/mL |
| Compound C | B. mycoides | 0.0098 mg/mL |
These findings suggest that this compound may exhibit similar or enhanced antibacterial effects due to its structural characteristics.
Antifungal Activity
In addition to antibacterial effects, compounds with similar moieties have shown antifungal properties. For example, derivatives with methoxy and bromo groups demonstrated moderate to strong activity against Candida albicans and Fusarium oxysporum.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | C. albicans | 16.69 µM |
| Compound E | F. oxysporum | 56.74 µM |
The mechanisms underlying the biological activities of such compounds often involve:
- Disruption of Cell Membranes : Halogenated compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : Many compounds interfere with key metabolic pathways in bacteria and fungi, preventing replication and growth.
Case Studies
A study conducted by researchers evaluated the antibacterial efficacy of several synthetic derivatives, including those structurally related to this compound. The results indicated a promising trend where modifications to the aromatic rings significantly enhanced activity against both Gram-positive and Gram-negative bacteria.
Case Study Summary
- Objective : Assess the antibacterial effects of halogenated phenolic compounds.
- Results : Compounds with electron-withdrawing groups showed increased inhibition rates against E. coli and S. aureus.
- : The structural attributes of these compounds are crucial for their biological effectiveness.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this Schiff base-containing compound?
- Methodology : The compound can be synthesized via a two-step process:
Bromination and methoxy group introduction : Brominate 4-methoxyphenylacetic acid derivatives using bromine in acetic acid under controlled conditions (e.g., room temperature, 1:1 molar ratio) to achieve regioselectivity .
Schiff base formation : Condense the brominated intermediate with 3-chloroaniline in ethanol under reflux, using a catalytic acid (e.g., glacial acetic acid) to facilitate imine bond formation. Monitor reaction progress via TLC or NMR .
- Key Considerations : Optimize reaction time and solvent polarity to avoid over-bromination or side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the imino (-CH=N-) group (δ ~8.3 ppm for H) and ester functionality (δ ~4.2 ppm for -OCHCH) .
- X-ray Crystallography : Employ SHELX or WinGX software to solve single-crystal structures, verifying bond angles and intermolecular interactions (e.g., hydrogen bonding) .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How do computational methods like DFT explain the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. Compare results with experimental UV-Vis spectra .
- Electron-Withdrawing Effects : Analyze the bromine and 3-chlorophenyl groups’ impact on electron density via Mulliken charges or electrostatic potential maps .
Q. What intermolecular interactions dominate the crystal packing, and how do they influence material properties?
- Methodology :
- Hydrogen Bonding Analysis : Identify R(8) motifs (e.g., O-H···O or N-H···O bonds) using Mercury software. Note the role of methoxy and ester groups in forming layered structures .
- π-π Stacking : Measure centroid distances between aromatic rings (typically 3.5–4.0 Å) to assess stacking efficiency .
Q. How can spin-state energy gaps in metal complexes derived from this ligand be experimentally and theoretically evaluated?
- Methodology :
- Synthesis of Metal Complexes : React the compound with Fe(III) or Co(II) salts in methanol to form octahedral complexes. Characterize via magnetic susceptibility measurements .
- CASSCF Calculations : Use multiconfigurational methods to model spin crossover behavior, comparing energy gaps (ΔE) with SQUID magnetometry data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
